2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol
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Overview
Description
2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol is a complex organic compound characterized by the presence of iodine atoms and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol involves its interaction with specific molecular targets. The compound can form halogen bonds with proteins, thereby affecting their function. It may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-[(2-morpholin-4-yl-ethylimino)-methyl]-phenol
- 2,4-Diiodo-6-[(3-mercapto-5-(2-methyl-phenyl)-4H-1,2,4-triazol-4-yl)imino]methylphenol
- 2,4-Diiodo-6-[(3-mercapto-5-(4-methoxy-phenyl)-4H-1,2,4-triazol-4-yl)imino]methylphenol
Uniqueness
2,4-Diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
IUPAC Name |
2,4-diiodo-6-[(4-methyl-1,2,5-oxadiazol-3-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I2N3O2/c1-5-10(15-17-14-5)13-4-6-2-7(11)3-8(12)9(6)16/h2-4,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPBQPGQMPEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N=CC2=C(C(=CC(=C2)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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